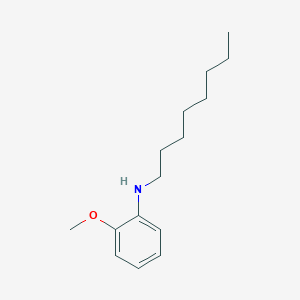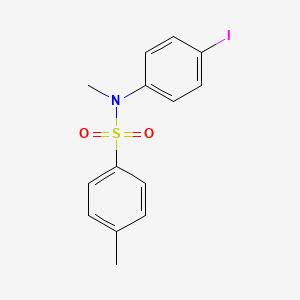![molecular formula C24H32O B14241533 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene CAS No. 439591-06-7](/img/structure/B14241533.png)
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene is an organic compound with the molecular formula C24H32O. It contains 58 bonds, including 26 non-hydrogen bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) bond . This compound is characterized by its complex structure, which includes an ethoxy group and a long octyl chain attached to a benzene ring.
Preparation Methods
The synthesis of 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-octylphenyl and ethoxybenzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction. Common conditions include the use of palladium catalysts in a Suzuki coupling reaction.
Industrial Production: On an industrial scale, the production methods are optimized for yield and efficiency.
Chemical Reactions Analysis
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene undergoes various types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions: The reactions often require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it may be used to study the interactions of aromatic compounds with biological systems.
Medicine: In medicinal chemistry, it can be used to develop new pharmaceuticals with specific properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring forms a sigma-bond with an electrophile, generating a positively charged benzenonium intermediate.
Molecular Targets: The specific molecular targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethoxy-4-[2-(4-hexylphenyl)ethenyl]benzene and 1-ethoxy-4-[2-(4-decylphenyl)ethenyl]benzene share similar structural features but differ in the length of the alkyl chain.
Properties
CAS No. |
439591-06-7 |
|---|---|
Molecular Formula |
C24H32O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-3-5-6-7-8-9-10-21-11-13-22(14-12-21)15-16-23-17-19-24(20-18-23)25-4-2/h11-20H,3-10H2,1-2H3 |
InChI Key |
IMPNCRWBBQEHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)


![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)



![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)

